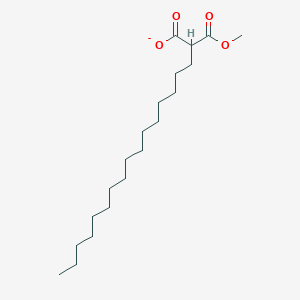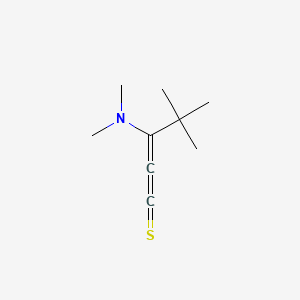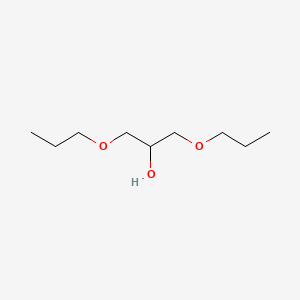
5,5-Diethyl-4,6-bis(sulfanylidene)tetrahydropyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Diethyl-4,6-bis(sulfanylidene)tetrahydropyrimidin-2(1H)-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring a tetrahydropyrimidine ring with sulfur-containing substituents, makes it an interesting subject for research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-4,6-bis(sulfanylidene)tetrahydropyrimidin-2(1H)-one typically involves multi-step organic reactions. Common starting materials might include diethyl malonate, thiourea, and appropriate aldehydes or ketones. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
5,5-Diethyl-4,6-bis(sulfanylidene)tetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the sulfur atoms, leading to different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or thiols.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of 5,5-Diethyl-4,6-bis(sulfanylidene)tetrahydropyrimidin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to DNA, or disrupting cellular processes.
相似化合物的比较
Similar Compounds
Similar compounds to 5,5-Diethyl-4,6-bis(sulfanylidene)tetrahydropyrimidin-2(1H)-one include other tetrahydropyrimidine derivatives with sulfur-containing substituents. Examples might be:
- 5,5-Dimethyl-4,6-bis(sulfanylidene)tetrahydropyrimidin-2(1H)-one
- 5,5-Diethyl-4,6-dioxotetrahydropyrimidin-2(1H)-one
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties. These unique features might confer distinct reactivity, biological activity, or material properties compared to similar compounds.
属性
CAS 编号 |
52414-78-5 |
|---|---|
分子式 |
C8H12N2OS2 |
分子量 |
216.3 g/mol |
IUPAC 名称 |
5,5-diethyl-4,6-bis(sulfanylidene)-1,3-diazinan-2-one |
InChI |
InChI=1S/C8H12N2OS2/c1-3-8(4-2)5(12)9-7(11)10-6(8)13/h3-4H2,1-2H3,(H2,9,10,11,12,13) |
InChI 键 |
PVBUZDNFCVGJLB-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=S)NC(=O)NC1=S)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14652951.png)

![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)











